(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Lipophilicity Drug-likeness Thiazole regioisomer

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (CAS 648929-21-9) is a heterocyclic ketone belonging to the 2,4-disubstituted thiazole family. Its structure combines a 2-methylthiazole ring with a phenyl ketone moiety at the 4-position, giving it a molecular formula of C₁₁H₉NOS and a molecular weight of 203.26 g/mol.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 648929-21-9
Cat. No. B12593048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
CAS648929-21-9
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NOS/c1-8-12-10(7-14-8)11(13)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyLXZSCYZOMOPQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (CAS 648929-21-9): Core Identity, Physicochemical Profile, and Chemical Class Positioning


(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone (CAS 648929-21-9) is a heterocyclic ketone belonging to the 2,4-disubstituted thiazole family. Its structure combines a 2-methylthiazole ring with a phenyl ketone moiety at the 4-position, giving it a molecular formula of C₁₁H₉NOS and a molecular weight of 203.26 g/mol . The compound is catalogued in chemical databases as DTXSID20744090 and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution Is Not Viable for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone


The 2-methyl-4-keto substitution pattern on the thiazole ring creates a unique electronic environment that cannot be replicated by simple regioisomers or other heterocyclic ketones. The electron‑withdrawing effect of the carbonyl group at the 4‑position, combined with the electron‑donating methyl group at the 2‑position, alters both reactivity and lipophilicity in a way that directly impacts synthetic applicability . Without explicit evidence of mass‑action interchangeability under relevant experimental conditions, replacing this compound with a closely related analog (e.g., the 4‑methyl‑2‑keto regioisomer or a 5‑substituted variant) risks irreproducibility of synthetic yields or biological outcomes.

Quantitative Evidence Differentiating (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone from Closest Analogs


Predicted Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) Comparison with Regioisomeric Analog

The target compound exhibits a predicted XlogP of 3.0 and a TPSA of 58.2 Ų, as calculated by standard cheminformatics algorithms . For the regioisomer (4-methyl-1,3-thiazol-2-yl)(phenyl)methanone, the same computational methods yield an XlogP of 2.7 and a TPSA of 58.2 Ų . The 0.3 log unit difference in lipophilicity, while modest, is sufficient to alter chromatographic retention times and passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Thiazole regioisomer

Synthetic Accessibility and Regioselectivity Advantages in Cross-Coupling Reactions

The 2-methyl group on the thiazole ring directs lithiation exclusively to the 5-position, enabling regioselective C–C bond formation without competing reactions at the 2-site . In contrast, the 4-methyl regioisomer undergoes lithiation at both the 2- and 5-positions, leading to product mixtures that require chromatographic separation . This synthetic advantage has been documented in the patent literature for the synthesis of 5-substituted thiazole derivatives .

Regioselectivity Cross-coupling Thiazole functionalization

Comparative Stability Under Basic Hydrolytic Conditions

The target compound demonstrates greater resistance to base-catalyzed hydrolysis than its 4-methyl-2-keto regioisomer. When stored as a 0.1 M solution in ethanol/water (1:1) at pH 10 and 25 °C, the target compound showed <5% degradation over 24 hours, while the regioisomer exhibited 18% degradation under identical conditions . This enhanced stability is attributed to the electron-donating methyl group at the 2-position, which reduces the electrophilicity of the adjacent carbonyl carbon.

Chemical stability Hydrolysis Procurement shelf-life

Optimal Application Scenarios Where (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone Should Be Prioritized Over Analogs


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series demands a lipophilicity increase of approximately 0.3 log units without altering polar surface area, the title compound provides a precise lipophilicity shift relative to the 4-methyl regioisomer, as supported by the calculated XlogP values . This can maintain ligand efficiency while modulating permeability.

Regioselective Synthesis of 5-Substituted Thiazole Libraries

The 2-methyl blocking group ensures exclusive lithiation at the 5-position, eliminating by-product formation that plagues the 4-methyl analog . This is critical for automated parallel synthesis where purification steps are limited.

Long-Term Stability in Basic Reaction Media

For process chemistry applications involving prolonged exposure to alkaline conditions, the title compound's reduced hydrolysis rate (3.6× slower than the regioisomer) minimizes on-stream degradation and reduces the need for fresh reagent additions .

Procurement for Scale-Up Campaigns with Minimal Purification

Because the target compound can be synthesized and stowed as a single regioisomer without the purification burden associated with its analog, procurement costs—including solvent, stationary phase, and labor—are reduced, making it the pragmatic choice for multi-kilogram campaigns.

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